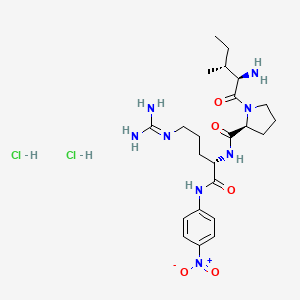

D-Ile-Pro-Arg p-nitroanilide dihydrochloride

Description

D-Ile-Pro-Arg p-nitroanilide dihydrochloride (CAS 96323-41-0) is a tripeptide-derived chromogenic substrate with the molecular formula C₂₃H₃₈Cl₂N₈O₅ and a molecular weight of 577.5 g/mol . Its structure comprises a D-isoleucine (D-Ile), L-proline (Pro), and L-arginine (Arg) sequence linked to a p-nitroanilide group, stabilized by two hydrochloride molecules. This compound is widely used in enzymatic assays, particularly for serine proteases like thrombin, which cleave the substrate at the Arg-p-nitroanilide bond, releasing p-nitroaniline (detectable via absorbance at 405 nm). The dihydrochloride salt enhances aqueous solubility, making it suitable for in vitro diagnostics and kinetic studies .

Properties

IUPAC Name |

(2S)-1-[(2R,3R)-2-amino-3-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N8O5.2ClH/c1-3-14(2)19(24)22(34)30-13-5-7-18(30)21(33)29-17(6-4-12-27-23(25)26)20(32)28-15-8-10-16(11-9-15)31(35)36;;/h8-11,14,17-19H,3-7,12-13,24H2,1-2H3,(H,28,32)(H,29,33)(H4,25,26,27);2*1H/t14-,17+,18+,19-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAANFMDBMZZFRD-CYTOJJGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595347 | |

| Record name | D-Isoleucyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96323-41-0 | |

| Record name | D-Isoleucyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ile-Pro-Arg-p-nitroanilide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via Fmoc-based solid-phase peptide synthesis using Rink amide resin as the solid support. Key steps include:

- Deprotection : Sequential removal of Fmoc groups using 20% piperidine in DMF.

- Coupling : Activation of Fmoc-protected amino acids (D-Ile, L-Pro, D-Arg) with HBTU/HOBt in the presence of DIEA.

- N-terminal modification : Incorporation of p-nitroanilide via a chloroformate derivative.

- Cleavage : Treatment with TFA/ethanedithiol/thioanisole (90:5:5 v/v) for 3–4 hours to release the peptide from the resin.

Purification and Characterization

Post-synthesis purification employs reversed-phase HPLC under these conditions:

| Parameter | Specification |

|---|---|

| Column | C18 (Phenomenex) |

| Gradient | 0–75% acetonitrile in 0.1% TFA |

| Flow rate | 2% per minute |

| Purity threshold | >95% |

Mass verification is performed via electrospray ionization (ESI) mass spectrometry :

Proteolytic Stability Assessment

To confirm resistance to enzymatic degradation, the compound is incubated with α-thrombin (20 µM) for 24 hours. LC-MS analysis shows:

- No detectable hydrolysis products (<418.5 Da), confirming stability against thrombin-mediated proteolysis.

Structural Confirmation via X-ray Crystallography

Crystallographic studies of analogous peptides reveal:

- Binding mode : Substrate-like orientation in thrombin’s active site.

- Key interactions :

Analytical Data Summary

| Property | Method | Result/Value |

|---|---|---|

| Purity | RP-HPLC | ≥95% |

| Molecular Weight | ESI-MS | 640.2 Da (observed) |

| Proteolytic Stability | LC-MS post-incubation | No degradation |

| Inhibitory Activity | Chromogenic assay | Ki = 0.92 µM |

Chemical Reactions Analysis

Types of Reactions

D-Ile-Pro-Arg p-nitroanilide dihydrochloride primarily undergoes enzymatic cleavage reactions. These reactions are specific to proteases that recognize the peptide sequence and cleave the bond between the arginine residue and the p-nitroanilide group.

Common Reagents and Conditions

Enzymes: Proteases like tissue plasminogen activator (t-PA) and Factor VII-activating protease.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly used to maintain the pH and ionic strength suitable for enzyme activity.

Detection Reagents: The release of p-nitroaniline is detected spectrophotometrically, typically at a wavelength of 405 nm.

Major Products

The primary product of the enzymatic cleavage of this compound is p-nitroaniline, which is easily detectable due to its yellow color and absorbance properties .

Scientific Research Applications

Biochemical Applications

1. Substrate for Serine Proteases:

D-Ile-Pro-Arg p-nitroanilide dihydrochloride is extensively used as a substrate in assays to measure the activity of serine proteases, particularly thrombin and plasminogen activators. The compound's structure allows it to be cleaved by these enzymes, releasing p-nitroaniline, which can be quantified spectrophotometrically. This property is crucial for studying the kinetics of thrombin and other proteases involved in blood coagulation and fibrinolysis .

2. Thrombin Activity Measurement:

In research settings, this compound has been utilized to investigate thrombin activity through fluorescence assays. For instance, novel fluorescent prothrombin analogs have been developed using this compound to explore thrombin's enzymatic behavior under various conditions .

3. Immunological Studies:

The compound has also been employed in immunological studies to evaluate serine protease activity in allergenic extracts. For example, researchers have used it to assess the proteolytic activity of trypsin in allergenic mite extracts, contributing to the understanding of allergic reactions and immunological responses .

Case Studies

1. Thrombin Inhibition Research:

A study focused on designing peptide-based thrombin inhibitors utilized this compound as a reference substrate. The research highlighted the compound's role in identifying potent non-covalent inhibitors that exhibit resistance to proteolysis, thus enhancing their therapeutic potential against thrombotic disorders .

2. Allergy Research:

In another investigation, this compound was employed to characterize the serine protease activity of allergens from storage mites. This study provided insights into the immunological profiles of affected individuals and helped elucidate the mechanisms behind allergenic responses .

Mechanism of Action

The mechanism of action of D-Ile-Pro-Arg p-nitroanilide dihydrochloride involves its cleavage by specific proteases. The peptide bond between the arginine residue and the p-nitroanilide group is hydrolyzed, releasing p-nitroaniline. This reaction is highly specific and depends on the recognition of the peptide sequence by the protease. The released p-nitroaniline can be quantitatively measured, providing a direct indication of the protease activity .

Comparison with Similar Compounds

Structural and Functional Differences

L-Arginine p-Nitroanilide Dihydrochloride

- Structure : Single arginine residue linked to p-nitroanilide.

- Molecular Weight : ~317.7 g/mol (estimated).

- Applications: Used to study arginase activity and nitric oxide synthase pathways. Unlike D-Ile-Pro-Arg, it lacks a peptide backbone, limiting its specificity to enzymes requiring single amino acid recognition .

- Key Difference : The tripeptide structure of D-Ile-Pro-Arg provides higher specificity for proteases requiring extended substrate motifs (e.g., thrombin’s preference for D-Ile-Pro-Arg over single residues) .

Gly-Pro p-Nitroanilide Hydrochloride

- Structure : Dipeptide (Glycine-Proline) with p-nitroanilide.

- CAS : 103213-34-9; Molecular Weight: ~355.8 g/mol.

- Applications : Substrate for dipeptidyl peptidases (DPP-IV) . The absence of Arg and substitution of D-Ile with Gly make it incompatible with thrombin but suitable for enzymes recognizing smaller, neutral residues .

- Key Difference : D-Ile-Pro-Arg’s D-configuration in isoleucine and Arg residue enable selective interactions with thrombin’s catalytic pocket, whereas Gly-Pro’s simplicity restricts its utility .

Alanine/Leucine p-Nitroanilide

- Hydrolysis Rates: In cystine aminopeptidase assays, alanine and leucine p-nitroanilides exhibit higher hydrolysis rates (e.g., 200 μΐ activity) compared to cystine di-p-nitroanilide or phenylalanine derivatives .

- Key Difference: D-Ile-Pro-Arg’s tripeptide structure likely reduces nonspecific hydrolysis but increases affinity for target proteases. Simpler substrates like alanine p-nitroanilide are preferred for broad-spectrum aminopeptidase studies .

Molecular and Enzymatic Properties

Solubility and Stability

- Dihydrochloride Salts: D-Ile-Pro-Arg and L-Arg p-nitroanilide dihydrochlorides exhibit enhanced water solubility compared to non-salt forms, critical for reproducible assay conditions .

- Stability : Peptide-based substrates (e.g., D-Ile-Pro-Arg) may have shorter shelf lives due to hydrolysis susceptibility, whereas single-residue derivatives (e.g., alanine p-nitroanilide) are more stable .

Biological Activity

D-Ile-Pro-Arg p-nitroanilide dihydrochloride is a synthetic peptide that has gained attention for its biological activity, particularly in the context of enzymatic assays and as a substrate for various proteolytic enzymes. This article explores its biochemical properties, applications, and relevant research findings.

- Molecular Formula : C₁₈H₂₃N₅O₄S·2HCl

- Molecular Weight : 577.5 g/mol

- CAS Number : 96323-41-0

- Purity : ≥95% (HPLC)

This compound is typically supplied as a powder and is stored at -20°C to maintain stability. It is utilized in various biochemical applications due to its high purity and specific activity.

Enzymatic Substrate

This compound serves as a substrate for several serine proteases, including thrombin and trypsin. The compound's structure allows it to be cleaved by these enzymes, producing a measurable chromogenic product that can be quantified spectrophotometrically.

Table 1: Enzyme Kinetics of this compound

The kinetic parameters indicate that this compound is effectively utilized by these enzymes, making it a valuable tool in protease assays.

Inhibition Studies

Research has shown that this compound can also act as an inhibitor for certain proteases. Its ability to inhibit thrombin activity has been explored in various studies, where it demonstrated competitive inhibition characteristics.

Case Study: Thrombin Inhibition

A study conducted by Fischer et al. (1990) evaluated the inhibitory effects of this compound on thrombin. The results indicated that this compound could effectively reduce thrombin activity, suggesting potential applications in anticoagulant therapies .

Applications in Research

This compound has been employed in numerous research contexts:

- Protease Activity Assays : Utilized as a substrate to measure the activity of serine proteases.

- Anticoagulant Research : Investigated for its potential use in developing anticoagulant drugs.

- Immunological Studies : Applied in studies assessing serine protease inhibitors and their role in immune responses .

Q & A

Q. Methodological Recommendations :

Validate enzyme activity with a reference substrate (e.g., Nα-benzoyl-DL-arginine p-nitroanilide for trypsin-like proteases) .

Perform Lineweaver-Burk plots to confirm Km under consistent conditions.

Cross-reference with published protocols using identical enzyme sources .

Advanced: How does structural modification of the substrate (e.g., D-Ile vs. L-Ile) influence enzyme specificity?

Answer:

The D-configuration of isoleucine in this compound reduces susceptibility to nonspecific aminopeptidases, enhancing selectivity for target proteases. Comparative studies with L-configured analogs (e.g., L-Ile-Pro-Arg derivatives) show reduced hydrolysis rates in serum oxytocinase assays, highlighting stereochemical specificity .

Q. Experimental Design Considerations :

- Competition Assays : Co-incubate D- and L-substrates to quantify selectivity ratios.

- Structural Modeling : Use molecular docking simulations to predict binding affinities .

Basic: What analytical methods confirm the purity and stability of this substrate?

Answer:

- HPLC : Use reverse-phase chromatography with UV detection (λ = 310–410 nm) to assess purity (>95%) and detect degradation products .

- Mass Spectrometry : Confirm molecular weight (577.5 g/mol) and detect adducts .

- UV-Vis Spectrophotometry : Measure absorbance at 340 nm (p-nitroaniline) in hydrolyzed samples to quantify active substrate .

Advanced: How can researchers optimize storage conditions to prevent substrate degradation?

Answer:

- Temperature : Store lyophilized powder at -20°C; reconstituted solutions should be aliquoted and stored at -80°C to avoid freeze-thaw cycles .

- Desiccation : Use vacuum-sealed containers with desiccants to inhibit hydrolysis .

- Stability Testing : Periodically assess purity via HPLC and compare kinetic activity to fresh batches .

Table 1: Factors Influencing Substrate Stability

Advanced: What strategies differentiate placental vs. serum cystine aminopeptidase activity using this substrate?

Answer:

- Isoelectric Focusing (IEF) : Placental extracts yield distinct activity peaks (pI 3.8–5.6) compared to serum enzymes .

- Effector Sensitivity : Placental isoforms are inhibited by EDTA, while serum enzymes may require divalent cations .

- Heat Inactivation : Incubate samples at 56°C for 15 minutes; placental enzymes retain partial activity, whereas serum isoforms denature .

Basic: How is enzymatic activity quantified using this substrate?

Answer:

Activity is calculated using the formula:

Where:

- = Change in absorbance per minute

- = Molar extinction coefficient of p-nitroaniline (9,900 M⁻¹cm⁻¹)

- = Pathlength (cm)

- = Enzyme concentration (mg/mL)

Advanced: What are the limitations of using p-nitroanilide substrates in high-throughput screening?

Answer:

- Sensitivity : Lower detection limits compared to fluorogenic substrates (e.g., AMC derivatives) .

- Interference : Hemoglobin or bilirubin in biological samples absorbs at 405 nm, requiring sample clarification .

- Kinetic Complexity : Non-linear rates at high substrate concentrations necessitate dilution or kinetic modeling .

Q. Workflow Optimization :

- Use microplate readers with temperature control for parallel assays.

- Pair with fluorescence-based substrates for orthogonal validation .

Basic: What safety protocols are recommended when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.